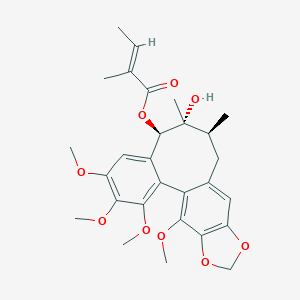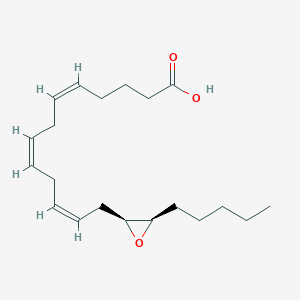
14S,15R-EpETrE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14S,15R-EpETrE is a molecule that has recently gained attention in the scientific community due to its potential therapeutic applications. This molecule is a stereoisomer of the well-known epoxyeicosatrienoic acid (EET) and has been shown to have significant biological effects. In
Aplicaciones Científicas De Investigación
Biological Applications and Metabolism
Formation and Metabolism in Human Reproductive Tissues : Human granulosa-luteal cells, when cultured with arachidonic acid, produced low levels of 14,15-epoxyeicosatrienoic acid (14,15-EpETrE). When 14,15-[3H]EpETrE was incubated with these cells, it was metabolized into various derivatives, indicating the active role of EpETrE in human reproductive tissue metabolism (Zosmer et al., 1995).
Enzymatic Formation from 14,15-Leukotriene A4 : The enzyme cytosolic epoxide hydrolase can convert 14,15-leukotriene A4 into 14,15-dihydroxy-5,8-cis-10,12-trans-eicosatetraenoic acid (14,15-DHETE), demonstrating another pathway for the formation of 14,15-DHETE, a compound known to modulate human leukocyte functions (Wetterholm et al., 1988).
Vasodilatory Effect and Role in Vascular Function
- Production in Vascular Smooth Muscle Cells : Rat aortic smooth muscle cell microsomes, upon incubation with arachidonic acid, produced various metabolites including 5(6)-EpETrE and 14(15)-EpETrE, suggesting a role for these metabolites in vascular regulation (Hasunuma et al., 1991).
Propiedades
Número CAS |
74868-37-4 |
|---|---|
Nombre del producto |
14S,15R-EpETrE |
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m1/s1 |
Clave InChI |
JBSCUHKPLGKXKH-KZTFMOQPSA-N |
SMILES isomérico |
CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
SMILES canónico |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Pictogramas |
Irritant |
Sinónimos |
(±)14,15-EpETrE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





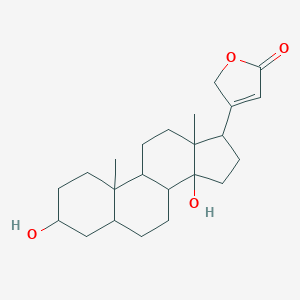


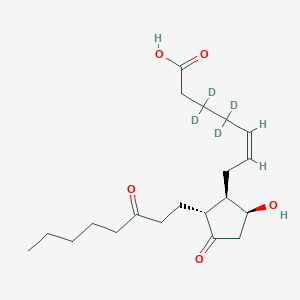
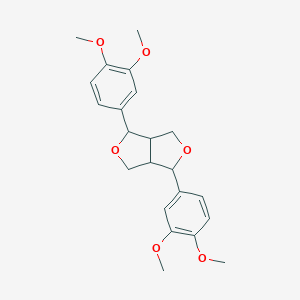
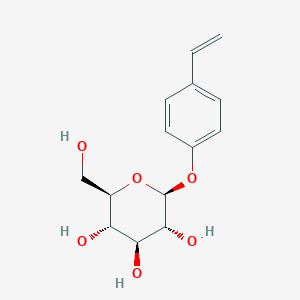

![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)

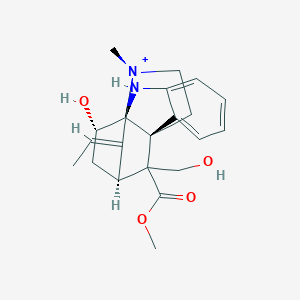
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)
